[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone
Description
[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone (C${22}$H${26}$O$_9$) is a bis(methoxymethoxy)-substituted benzophenone derivative widely utilized as a synthetic intermediate for 5,7-dihydroxyflavones with antidiabetic activity . Its crystal structure reveals two independent molecules in a monoclinic unit cell, stabilized by intramolecular O–H···O hydrogen bonds and intermolecular C–H···O interactions. The dihedral angles between the benzene rings are 21.4(2)° and 5.1(2)°, indicating moderate conjugation disruption . The methoxymethoxy (MOM) groups act as protective moieties for hydroxyl groups, enabling selective deprotection during synthesis.
Properties
IUPAC Name |
[3-(methoxymethoxy)phenyl]-[4-(methoxymethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-11-21-15-8-6-13(7-9-15)17(18)14-4-3-5-16(10-14)22-12-20-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKYIJLNKUEYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone typically involves the reaction of appropriate phenyl derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the methoxymethoxy groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: In chemistry, [3-(methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features may contribute to the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries .
Mechanism of Action
The mechanism of action of [3-(methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazinyl Methanones
Compounds 12–15 () feature a piperazinyl linker with methoxy or MOM substituents:
- Compound 13: (4-(3-(Methoxymethoxy)-4-nitrophenyl)piperazinyl)(phenyl)methanone Melting point: 189–190°C Yield: Not specified Characterization: IR, $^1$H/$^{13}$C NMR confirmed structure .
- Compound 15: (4-(4-Amino-3-(methoxymethoxy)phenyl)piperazinyl)(phenyl)methanone Physical state: Deep purple viscous oil Yield: 80% after nitro reduction .
Comparison : The MOM group in 13 and 15 enhances solubility compared to methoxy analogs (e.g., 12 and 14 ). Nitro reduction to amine groups (15 ) alters reactivity for further functionalization.
Chalcone Derivatives
Chalcones with MOM-protected phenyl rings exhibit varied reactivity and physical states:
- Compound 3b (): (E)-3-(3,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-3-(2-hydroxy-3-methylbut-3-en-1-yl)-4-(methoxymethoxy)phenyl)prop-2-en-1-one
- Compound 15b (): (E)-1-(2-Methoxy-4-(methoxymethoxy)phenyl)-3-(2-(4-(methoxymethoxy)phenyl)benzofuran-5-yl)prop-2-en-1-one
Comparison : The benzofuran moiety in 15b increases rigidity, resulting in a solid state, whereas alkyl chains in 3b lead to oily consistency. MOM groups in both compounds facilitate selective deprotection for subsequent modifications.
| Compound | Core Structure | Physical State | Yield | Notable Features |
|---|---|---|---|---|
| 3b | Linear chalcone | Yellow oil | 56% | Three MOM groups |
| 15b | Benzofuran-chalcone | Yellow solid | 63% | Heterocyclic core, MOM protection |
Benzophenones with Alternative Protective Groups
Compounds with acetyl or benzyloxy groups highlight protective group versatility:
- 1-[3-(Acetyloxy)-4-hydroxyphenyl]ethanone (): Synthesis: Acetylation of 4-hydroxybenzaldehyde Melting point: 74–76°C .
- [2-Hydroxy-4-methoxy-6-(phenylmethoxy)phenyl]-2-methoxyethanone (): Synthesis: Benzyl chloride coupling Melting point: Not reported .
Comparison: Acetyl groups are acid-labile, whereas MOM groups require stronger acidic conditions for cleavage. Benzyloxy groups offer stability under basic conditions but require hydrogenolysis for removal.
Heterocyclic Methanones
- 4-(Methoxymethoxy)phenylmethanone (): Molecular weight: 243.26 Purity: 95% .
- [4-[[4-(Benzoxazol-2-yl)phenyl]methoxy]-2-hydroxyphenyl]phenylmethanone (): Molecular formula: C${27}$H${19}$NO$_4$ Molar mass: 421.44 .
Comparison : Pyridine (17 ) and benzoxazole (24 ) cores introduce nitrogen, altering electronic properties and bioactivity. MOM groups retain solubility despite increased aromaticity.
Biological Activity
[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone, with the CAS number 263395-66-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H18O5
- Molecular Weight : 302.33 g/mol
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial and antifungal properties. Below is a summary of the key findings:
Antimicrobial Activity
Recent studies have indicated that compounds with similar methoxymethoxy substitutions exhibit significant antimicrobial activity. For instance, derivatives tested against a panel of Gram-positive and Gram-negative bacteria showed effective inhibition, often outperforming traditional antibiotics like ampicillin.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | Enterobacter cloacae |
| Compound B | 0.015 | 0.030 | Staphylococcus aureus |
| Compound C | 0.030 | 0.060 | Escherichia coli |
The most sensitive bacteria were identified as Enterobacter cloacae, while E. coli showed the highest resistance .
The mechanism behind the antibacterial activity involves interference with bacterial cell wall synthesis and membrane integrity. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial growth, such as MurB and lanosterol demethylase .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated several derivatives of methoxymethoxy compounds for their antibacterial properties. The results demonstrated a clear structure-activity relationship where modifications to the methoxy groups significantly influenced potency against various bacterial strains . -
Fungal Activity Evaluation :
Another research effort focused on the antifungal potential of similar compounds, revealing that certain derivatives exhibited MIC values as low as 0.004 mg/mL against Trichophyton viride, suggesting strong antifungal properties alongside antibacterial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
